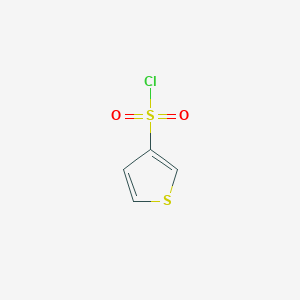
Chlorure de thiophène-3-sulfonyle
Vue d'ensemble
Description
Thiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Applications De Recherche Scientifique
Thiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Thiophene-3-sulfonyl Chloride is a synthetic compound that is used in various chemical reactions. It is primarily used as a reagent in the synthesis of other compounds . The primary targets of Thiophene-3-sulfonyl Chloride are the molecules it reacts with during these synthesis processes.
Mode of Action
Thiophene-3-sulfonyl Chloride is an electrophile, meaning it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) compounds . This property allows it to participate in various types of chemical reactions, including substitution reactions . In these reactions, Thiophene-3-sulfonyl Chloride interacts with its targets by exchanging one or more of its atoms with atoms in the target molecule, leading to the formation of new compounds.
Biochemical Pathways
The compounds synthesized using thiophene-3-sulfonyl chloride can have various biological activities and can interact with different biochemical pathways depending on their structure and properties .
Result of Action
The result of Thiophene-3-sulfonyl Chloride’s action is the formation of new compounds through chemical reactions. The properties and effects of these compounds can vary widely depending on their structure and the conditions under which they were synthesized .
Méthodes De Préparation
Thiophene-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of thiophene using chlorosulfonic acid, often in the presence of phosphorus pentachloride (PCl5). This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily participates in electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: While less common, thiophene-3-sulfonyl chloride can undergo oxidation and reduction reactions under specific conditions.
Major products formed from these reactions include various substituted thiophenes, sulfonamides, and other functionalized derivatives.
Comparaison Avec Des Composés Similaires
Thiophene-3-sulfonyl chloride can be compared to other sulfonyl chlorides, such as thiophene-2-sulfonyl chloride and benzene sulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, thiophene-3-sulfonyl chloride is unique due to the position of the sulfonyl group on the thiophene ring, which influences its reactivity and the types of reactions it undergoes . Similar compounds include:
Thiophene-2-sulfonyl chloride: Differing in the position of the sulfonyl group, leading to different reactivity patterns.
Benzene sulfonyl chloride: A more common sulfonyl chloride with different aromatic properties and reactivity.
Propriétés
IUPAC Name |
thiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPWSQNKRBSICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380028 | |
| Record name | Thiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51175-71-4 | |
| Record name | Thiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)


![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

